
2-Phenyl-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Phenyl-3-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine involves several steps. The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
In the molecular structure of the compound, the furopyridine ring system and the benzene ring are almost coplanar, making a dihedral angle of 5.5 (1)° .Chemical Reactions Analysis
The major use of 2-Phenyl-3-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of 2-Phenyl-3-(trifluoromethyl)pyridine .Applications De Recherche Scientifique
Pharmaceutical Applications
The trifluoromethyl group in 2-Phenyl-3-(trifluoromethyl)pyridine is a common pharmacophore in many FDA-approved drugs. This group is known for enhancing the biological activity and metabolic stability of pharmaceuticals . For instance, the compound has been used in the development of drugs like sorafenib , which is approved for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
Agrochemical Synthesis
In the agrochemical industry, derivatives of 2-Phenyl-3-(trifluoromethyl)pyridine are utilized for their pest control properties. They serve as key structural motifs in active ingredients for pesticides . The unique combination of the fluorine atom and the pyridine moiety contributes to their effectiveness.
Veterinary Products
Similar to its use in human pharmaceuticals, this compound’s derivatives are also found in veterinary products. They are included in medications due to their potent biological activities and are used to treat various animal health issues .
Material Science
The physicochemical properties imparted by the trifluoromethyl group make 2-Phenyl-3-(trifluoromethyl)pyridine a valuable compound in material science. It can be used to modify the properties of materials, potentially leading to the development of new functional materials .
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its presence in a molecular structure can influence the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic chemistry .
Catalysis
The unique characteristics of 2-Phenyl-3-(trifluoromethyl)pyridine make it a candidate for use in catalysis. Its derivatives can potentially be used to catalyze various chemical reactions, thereby increasing efficiency and selectivity .
Analytical Chemistry
Due to its distinct spectral properties, 2-Phenyl-3-(trifluoromethyl)pyridine can be used in analytical chemistry for the detection and quantification of various substances. Its derivatives may serve as standards or reagents in analytical methods .
Electronic Applications
The electronic properties of fluorinated compounds like 2-Phenyl-3-(trifluoromethyl)pyridine are explored for use in the electronics industry. They could be used in the design of organic semiconductors or other electronic components .
Mécanisme D'action
Target of Action
2-Phenyl-3-(trifluoromethyl)pyridine, also known as a trifluoromethylpyridine (TFMP) derivative, is primarily used in the agrochemical and pharmaceutical industries . The primary targets of TFMP derivatives are pests in crops . In the pharmaceutical industry, TFMP derivatives are used as intermediates for the synthesis of several active ingredients .
Biochemical Pathways
It’s known that tfmp derivatives, in general, have a significant impact on the biological activities and physical properties of compounds .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives are known to influence their biological activities .
Result of Action
The result of the action of 2-Phenyl-3-(trifluoromethyl)pyridine is primarily seen in its use as an intermediate in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the production of several active ingredients .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRANBHTTCVNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634745 | |
| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(trifluoromethyl)pyridine | |
CAS RN |
639782-24-4 | |
| Record name | 2-Phenyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)
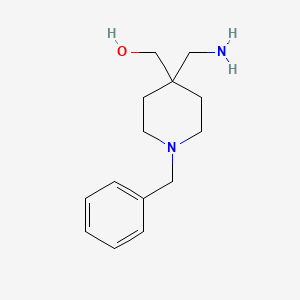


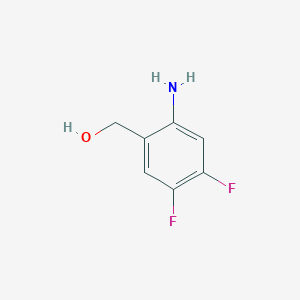
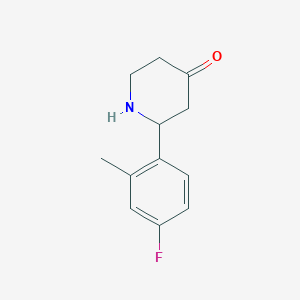
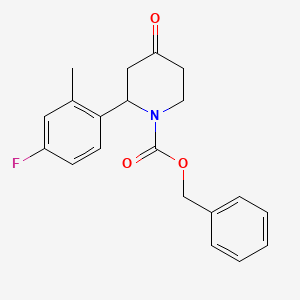
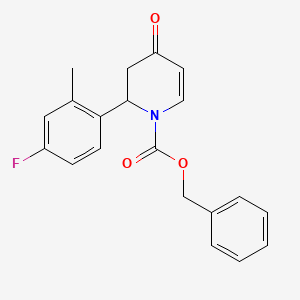


![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)
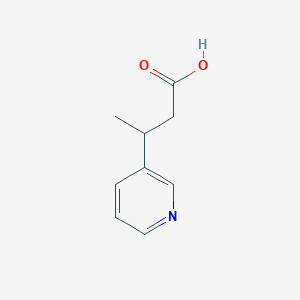
![2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1323481.png)